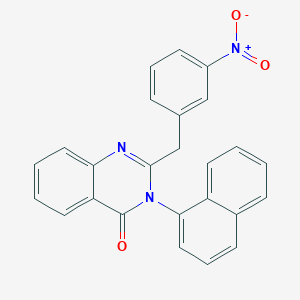
3-(1-naphthyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-naphthyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone is a heterocyclic compound that has been widely studied for its potential pharmacological properties. This compound is known for its diverse range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 3-(1-naphthyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). COX-2 is an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins. Inhibition of COX-2 can lead to a reduction in inflammation. PDE-5 is an enzyme that is involved in the degradation of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays a role in the regulation of blood flow. Inhibition of PDE-5 can lead to an increase in cGMP levels, which can lead to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
3-(1-naphthyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone has been shown to have a diverse range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2, which leads to a reduction in the production of inflammatory mediators, such as prostaglandins. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Furthermore, it has been shown to have anti-viral effects by inhibiting the replication of viruses, such as the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Additionally, it has been shown to have neuroprotective effects and can improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using 3-(1-naphthyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone in lab experiments is its diverse range of biological activities. This compound can be used to study various biological processes, such as inflammation, cancer, and viral replication. Another advantage is its availability and relatively low cost. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.
未来方向
There are several future directions for the study of 3-(1-naphthyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone. One direction is the study of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Furthermore, further research is needed to fully understand the mechanism of action of this compound and to identify potential molecular targets for its pharmacological effects.
合成方法
The synthesis method of 3-(1-naphthyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone involves the reaction of 2-(3-nitrobenzyl)-3-amino-1-naphthalenol with anthranilic acid in the presence of acetic anhydride. The reaction takes place in a solvent system of glacial acetic acid and acetic anhydride. The final product is obtained by recrystallization from ethanol. This method is efficient and provides a high yield of the product.
科学研究应用
3-(1-naphthyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone has been widely studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have a neuroprotective effect and can improve cognitive function in animal models. Furthermore, it has been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
属性
IUPAC Name |
3-naphthalen-1-yl-2-[(3-nitrophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3/c29-25-21-12-3-4-13-22(21)26-24(16-17-7-5-10-19(15-17)28(30)31)27(25)23-14-6-9-18-8-1-2-11-20(18)23/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXWEBWILLMDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(benzoylamino)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6127785.png)
![5-ethyl-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6127802.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6127811.png)
![1-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-2-phenylethanone](/img/structure/B6127818.png)
![2-[(4-methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6127825.png)
![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B6127833.png)
![4-(4-ethylphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127837.png)
![2-(2-methoxybenzyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6127839.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B6127845.png)
![6-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6127854.png)

![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-furamide](/img/structure/B6127875.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B6127881.png)
![2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol](/img/structure/B6127883.png)